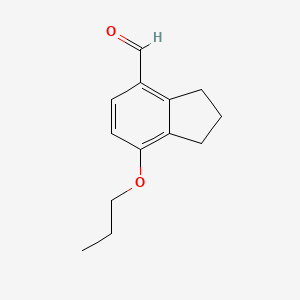

7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde

Description

Properties

CAS No. |

820237-27-2 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

7-propoxy-2,3-dihydro-1H-indene-4-carbaldehyde |

InChI |

InChI=1S/C13H16O2/c1-2-8-15-13-7-6-10(9-14)11-4-3-5-12(11)13/h6-7,9H,2-5,8H2,1H3 |

InChI Key |

JOLATUKXGRYKCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C2CCCC2=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is a bicyclic aldehyde with applications in medicinal chemistry and organic synthesis. Its preparation involves strategies targeting the introduction of the propoxy group at the 7-position of the indene core, followed by aldehyde functionalization. Below, we analyze diverse synthetic routes, reaction conditions, and yields based on peer-reviewed literature and patents.

Synthetic Routes and Mechanisms

Alkoxylation of Indene Derivatives

A common approach involves alkoxylation of a pre-formed indene scaffold. For example, 7-propoxy-2,3-dihydro-1H-indene-4-carbaldehyde can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution.

Method 1: Propargyl Bromide Alkylation

- Reagents : Propargyl bromide, base (e.g., K₂CO₃), solvent (acetonitrile).

- Conditions : Heating at 80–120°C for 5–12 hours.

- Mechanism : Nucleophilic substitution at the 7-position of the indene ring, forming the propoxy group.

Example :

Photolysis of N-(2-Alkoxyindenyl)benzamides

This method leverages photochemical cleavage to form alkoxy-substituted indenes.

Method 2: Photochemical Rearrangement

- Reagents : N-(2-propoxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide (6i), acetone.

- Conditions : UV irradiation in acetone.

- Mechanism : Norrish Type II β-cleavage followed by Norrish Type I α-cleavage, forming the alkoxyindene structure.

Example :

- Synthesis of Intermediate : N-(2-propoxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide (6i) is prepared via reaction of ninhydrin hydrate with benzamide and subsequent alkoxylation.

- Photolysis : UV irradiation in acetone yields (Z)-3-(propoxymethylene)isobenzofuran-1(3H)-one (7c), which can be hydrolyzed to the target aldehyde.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable precise functionalization.

Method 3: Suzuki-Miyaura Coupling

- Reagents : 7-Bromo-2,3-dihydro-1H-indene-4-carbaldehyde, propylboronic ester, Pd catalyst (e.g., Pd(PPh₃)₄).

- Conditions : THF, K₂CO₃, 80–100°C.

Example :

Key Reaction Parameters

Critical Challenges and Solutions

- Regioselectivity : Alkoxylation at the 7-position requires directing groups (e.g., electron-rich substituents).

- Stability : Aldehydes are prone to oxidation; anhydrous conditions and low-temperature storage are essential.

- Scalability : Photolysis methods may face challenges in large-scale production due to UV penetration limits.

Comparative Analysis of Methods

Propargyl Bromide Alkylation

Photolysis

Cross-Coupling

- Advantages : Precise functionalization, high yields.

- Limitations : Cost of palladium catalysts, sensitivity to reaction conditions.

Scientific Research Applications

7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at the 7-position and other positions on the indene scaffold. These variations influence physicochemical properties, reactivity, and bioactivity:

Anti-Inflammatory Activity

The propoxy group in 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde enhances anti-inflammatory efficacy compared to methoxy or hydroxy analogues. For instance:

Physicochemical and Stability Properties

- Volatility : The propoxy group reduces volatility compared to smaller substituents (e.g., methoxy or hydroxy). Microwave drying methods preserved 2,3-dihydro-1H-indene-4-carbaldehyde derivatives, suggesting thermal stability of the propoxy variant .

- Solubility : Hydroxy-substituted analogues (e.g., cis-17) show higher aqueous solubility due to hydrogen bonding, whereas the propoxy derivative is more lipophilic, favoring membrane permeability .

- Synthetic Accessibility : Propoxy derivatives require multi-step alkylation, while methoxy/hydroxy variants are synthesized via direct oxidation or protection/deprotection strategies .

Biological Activity

7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol. It features a propoxy group at the 7th position and an aldehyde group at the 4th position of the indene structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

The biological activity of 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity. This mechanism is crucial in therapeutic applications where enzyme modulation is desired.

- Receptor Binding : It can interact with cell surface receptors, influencing signal transduction pathways and cellular responses. Such interactions are pivotal in pharmacological contexts, especially concerning anti-inflammatory and anticancer effects.

Pharmacological Properties

Research indicates that 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde exhibits promising pharmacological properties:

- Anti-inflammatory Activity : Studies show that this compound can reduce inflammation markers by inhibiting pathways such as NF-κB, which is involved in the expression of pro-inflammatory cytokines .

- Anticancer Potential : Preliminary investigations suggest that it may have anticancer properties, potentially through mechanisms involving cell cycle arrest and apoptosis induction in cancer cells .

Comparative Analysis

To better understand its biological activity, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,3-Dihydro-1H-indene-4-carbaldehyde | Lacks propoxy group | Lower hydrophobicity; reduced biological activity |

| 7-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde | Methoxy instead of propoxy | Potentially altered reactivity; less effective in specific applications |

| 7-Ethoxy-2,3-dihydro-1H-indene-4-carbaldehyde | Ethoxy group present | Similar properties but different solubility and reactivity |

The presence of the propoxy group in 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde enhances its hydrophobicity and biological interactions compared to its analogs.

Study on Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of various indene derivatives, 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde was shown to significantly inhibit the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .

Anticancer Research

Another study focused on the anticancer properties of this compound demonstrated that it induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.